molecular formula C14H16N2O3S B10809271 ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate

ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate

Cat. No.: B10809271
M. Wt: 292.36 g/mol
InChI Key: HWAVHRUJRYVZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
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Biological Activity

Molecular Formula and Structure

  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 270.33 g/mol
  • Structure : The compound features a cyclopenta-thieno-pyrimidine core, which is significant for its biological interactions.

Research indicates that compounds similar to ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate exhibit various biological activities, including:

  • Antibacterial Properties : Studies have demonstrated that thieno-pyrimidine derivatives can inhibit bacterial growth by interfering with bacterial DNA synthesis or protein function .
  • Antifungal Activity : Similar compounds have shown efficacy against fungal strains, suggesting a broad-spectrum antifungal potential .
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of thieno-pyrimidine derivatives. It was found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of cell wall synthesis .
  • In Vitro Studies : In vitro assays demonstrated that this compound could inhibit specific enzymes related to inflammation, supporting its potential as an anti-inflammatory agent .
  • Cell Line Studies : Research involving human cancer cell lines indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of bacterial growth
AntifungalEfficacy against various fungal strains
Anti-inflammatoryModulation of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAntifungal ActivityAnti-inflammatory Activity
Ethyl 2-(1-oxidanylidene...)ModerateHighModerate
N-[2-(3,4-dimethoxyphenyl)...HighModerateHigh
7-chlorothieno[2,3-f]-1,3-benzodioxolesHighHighLow

Properties

IUPAC Name

ethyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-14(18)8(2)16-7-15-12-11(13(16)17)9-5-4-6-10(9)20-12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAVHRUJRYVZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C(C1=O)C3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.